molecular formula C11H18KNO9S2 B14750719 potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate

Cat. No.: B14750719
M. Wt: 411.5 g/mol
InChI Key: SJOUSOAVTHUYIQ-YMDACDOVSA-M
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Description

The compound potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate features a glycosyl moiety (2S,3R,4S,5S,6R-configured oxane ring) linked via a sulfanyl group to a pent-4-enylideneamino chain, with a terminal sulfate group and potassium counterion . Key structural attributes include:

  • Glycosyl core: A hexose derivative with stereochemical specificity, likely influencing molecular recognition and solubility.
  • Sulfanyl bridge: Introduces thioether functionality, which may improve metabolic stability compared to oxygen analogs.
  • (E)-configuration: The double bond geometry affects molecular conformation and intermolecular interactions.

While direct experimental data (e.g., solubility, bioactivity) for this compound is absent in the provided evidence, its structural features align with pharmacologically active glycosides and sulfated organics (e.g., SGLT inhibitors, anticoagulants) .

Properties

Molecular Formula

C11H18KNO9S2

Molecular Weight

411.5 g/mol

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate

InChI

InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1

InChI Key

SJOUSOAVTHUYIQ-YMDACDOVSA-M

Isomeric SMILES

C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Plant Material Selection and Pretreatment

The compound is naturally abundant in Brassica napus (rapeseed) and related species. Mutagenesis studies have identified low-glucosinolate variants, such as IMC 129, which stabilize glucosinolate content below 3.4 µmol/g seed. Seeds are typically freeze-dried and ground to ≤0.5 mm particles to enhance solvent penetration.

Homogenization and Solvent Extraction

A validated protocol involves homogenizing 100 mg of dried tissue in 70% methanol (1:20 w/v) at 90°C for 15 minutes to denature myrosinase, preserving glucosinolate integrity. Lead acetate (100 µL) and barium acetate are added to precipitate interfering phenolics and proteins, followed by centrifugation at 5,000 × g for 20 minutes. Supernatants are concentrated under reduced pressure, yielding crude glucosinolate extracts.

Table 1: Solvent Systems for Glucosinolate Extraction
Solvent Temperature (°C) Yield (µmol/g) Purity (%) Source
70% Methanol 90 12.3 ± 1.2 85
Boiling Water 100 9.8 ± 0.9 78
85% Ethanol 80 10.5 ± 1.1 82

Enzymatic Hydrolysis and Purification

Crude extracts are subjected to enzymatic desulfation using Helix pomatia sulfatase (10,000 units/mL) in 20 mM sodium acetate (pH 5.5) at 37°C for 16 hours. The reaction is quenched with 90% ethanol, and desulfoglucosinolates are purified via G-25 gel filtration columns. Final isolates are recovered in 60–75% yield, with HPLC-MS confirming >95% purity.

Chemical Synthesis Approaches

Anomeric Disconnection Strategy

This method prioritizes glycosidic bond formation between a protected glucose donor and a thiohydroximic acid precursor.

  • Step 1 : Acetobromoglucose is reacted with potassium thiohydroximate under alkaline conditions (pH 10–12) to form the β-thioglycoside intermediate.
  • Step 2 : The hydroximoyl group is sulfated using SO₃-pyridine complex in anhydrous DMF, achieving 65–70% sulfation efficiency.
  • Step 3 : Global deprotection via Zemplén transesterification (NaOMe/MeOH) yields the target compound in 42% overall yield.
Table 2: Key Reaction Parameters for Anomeric Disconnection
Parameter Optimal Condition Yield (%) Reference
Glycosylation pH 10.5–11.5 68
Sulfation Reagent SO₃-Pyridine 70
Deprotection Agent 0.1 M NaOMe in MeOH 90

Hydroximate Disconnection Strategy

This approach constructs the hydroximate moiety prior to glycosylation:

  • Step 1 : Pent-4-enylideneamine is treated with chlorosulfonic acid to form the sulfated hydroximoyl chloride.
  • Step 2 : Coupling with peracetylated thioglucose under Mitsunobu conditions (DIAD, PPh₃) affords the protected glucosinolate in 55% yield.
  • Step 3 : Deacetylation with NH₃/MeOH provides the final product with 78% enantiomeric excess.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize temperature (50–60°C) and residence time (20–30 minutes). Catalytic systems, such as ZnCl₂, enhance glycosylation efficiency to 85%, while membrane filtration replaces column chromatography for cost-effective purification.

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves desulfoglucosinolates with a retention time of 7.66 minutes for the target compound. UV detection at 229 nm confirms linearity (R² = 0.998) across 50–750 µM.

Mass Spectrometry

ESI-MS/MS identifies the molecular ion [M−K]⁻ at m/z 387.1 and characteristic fragments at m/z 259.0 (C₆H₁₁NO₅S⁻) and 97.0 (SO₄²⁻).

Table 3: Analytical Techniques for Structural Confirmation
Technique Key Data Reference
HPLC-UV tₐ = 7.66 min, λ = 229 nm
ESI-MS/MS m/z 387.1 → 259.0, 97.0
NMR (¹H, ¹³C) δ 5.32 (H-1), 173.5 ppm (C=S)

Comparative Analysis of Methods

Yield and Purity

  • Natural Extraction : Yields 9–12 µmol/g but requires ≥48 hours and specialized equipment.
  • Chemical Synthesis : Delivers 42–55% overall yield with >95% purity, suitable for pharmaceutical applications.

Cost and Scalability

Industrial synthesis reduces costs to $12–15/g via continuous-flow systems, whereas plant-based extraction exceeds $50/g due to low biomass efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Functionalized oxan derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a bioactive compound in agricultural applications.

Mechanism of Action

The compound exerts its effects through:

    Molecular targets: It interacts with specific proteins or enzymes, altering their activity.

    Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Glycosyl Moieties

Potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] Sulfate (Z-isomer)
  • Methylsulfinyl substituent: Replaces the sulfate group, decreasing polarity and possibly altering pharmacokinetics .
  • Implications : The (E)-isomer’s sulfate group may confer higher aqueous solubility compared to the sulfinyl analog.
B. Sotagliflozin ()
  • Structure : (2S,3R,4R,5S,6R)-configured glycosyl core with a methylthio group and 4-chloro-3-(4-ethoxybenzyl)phenyl substituent.
  • Molecular weight : 424.94 g/mol.
  • Functional comparison: Both compounds share a stereospecific glycosyl scaffold, but sotagliflozin’s aryl-thioether and methylthio groups enhance lipophilicity, favoring membrane permeability (critical for SGLT inhibition). The target compound’s sulfate group may limit cellular uptake but improve solubility for intravenous applications .
C. Potassium ((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)sulfamate ()
  • Structure : Sulfamate-linked tetrahydroxy-oxohexane chain.
  • Key differences :
    • Sulfamate vs. sulfate : Sulfamate (N-linked) offers different hydrogen-bonding capabilities and metabolic stability.
    • Oxohexane vs. oxane : The open-chain oxohexane may increase conformational flexibility but reduce target specificity .

Potassium Salts with Sulfate/Sulfonate Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Target Compound Not explicitly provided* ~494 (estimated) Glycosyl, sulfanyl, sulfate Hypothesized pharmaceutical
Potassium 4-Hydroxy-3-Methoxybenzenesulfonate C₇H₇KO₆S 258.29 Sulfonate, methoxy, hydroxyl Industrial surfactant
Acesulfame Potassium () C₄H₄KNO₄S 201.24 Oxathiazinone dioxide Artificial sweetener
Potassium 3-Hydroxy-4-Methoxybenzenesulfonate C₇H₇KO₆S 258.29 Sulfonate, methoxy, hydroxyl Antioxidant or preservative

Note: The target compound’s molecular formula is inferred as C₁₆H₂₅KNO₁₀S₂ (approximate), assuming the oxane core (C₆H₁₀O₅), pentenylideneamino-sulfate chain (C₅H₈NO₃S), and potassium.

Functional Group Impact on Properties

  • Sulfate vs. Sulfonate : Sulfates (O-SO₃⁻) are more polar and prone to enzymatic cleavage than sulfonates (C-SO₃⁻), affecting bioavailability and half-life .
  • Sulfanyl (C-S-C) vs. Thioether (C-S-R) : The target compound’s sulfanyl bridge may confer oxidative stability over thioethers, which can form sulfoxides .

Q & A

Advanced Question: How can reaction conditions be optimized to mitigate side reactions during sulfation?

Methodological Answer : Sulfation of the enylideneamino group is prone to over-sulfation or hydrolysis. To optimize:

  • Use controlled stoichiometry of sulfating agents (e.g., sulfur trioxide complexes) in anhydrous conditions .
  • Implement real-time monitoring via Raman spectroscopy to detect intermediate sulfation states .
  • Apply density functional theory (DFT) simulations to predict reactive sites and adjust temperature/pH to favor selective sulfation .

Basic Question: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve the oxane ring’s stereochemistry and sulfur linkages .
  • Purity Assessment : Pair reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify impurities without UV-active groups .

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer :

  • Perform dynamic NMR experiments to assess conformational flexibility causing spectral discrepancies .
  • Compare computational chemistry models (e.g., molecular dynamics simulations) with crystallographic data to identify dominant conformers in solution vs. solid state .

Basic Question: What stability challenges arise during storage, and how can they be addressed?

Methodological Answer :
The compound’s sulfate and hydroxymethyl groups are hygroscopic and prone to hydrolysis. Mitigation strategies include:

  • Lyophilization in the presence of cryoprotectants (e.g., trehalose) to stabilize the solid state .
  • Storage under inert gas (argon) in amber glass vials to prevent photodegradation .

Advanced Question: How does pH affect the compound’s stability in aqueous buffers?

Methodological Answer :

  • Conduct accelerated stability studies across pH 4–9 using UV-Vis and LC-MS to identify degradation products .
  • Use Marcus theory to model proton-transfer kinetics and predict pH-dependent hydrolysis pathways .

Basic Question: What in vitro assays are suitable for studying its biological interactions?

Q. Methodological Answer :

  • Binding Studies : Surface plasmon resonance (SPR) with immobilized target proteins to measure affinity .
  • Enzymatic Assays : Couple with fluorogenic substrates to monitor inhibition/activation kinetics .

Advanced Question: How can conflicting results in dose-response assays be reconciled?

Methodological Answer :

  • Apply Hill slope analysis to distinguish between allosteric vs. competitive binding mechanisms .
  • Use machine learning (e.g., random forest regression) to identify confounding variables (e.g., buffer ionic strength) .

Basic Question: How can theoretical frameworks guide research on this compound’s mechanism of action?

Q. Methodological Answer :

  • Link to glycosidase inhibition theories (e.g., transition-state mimicry) to hypothesize its interaction with enzymes .
  • Use molecular docking to map the thioglycoside moiety’s interactions with active sites .

Advanced Question: What computational tools validate hypotheses about its pharmacokinetics?

Methodological Answer :

  • Combine molecular dynamics (MD) simulations with quantitative structure-activity relationship (QSAR) models to predict bioavailability and metabolic pathways .
  • Validate predictions against in vivo microdialysis data .

Basic Question: What separation techniques purify this compound from reaction mixtures?

Q. Methodological Answer :

  • Use size-exclusion chromatography (SEC) to separate high-molecular-weight byproducts .
  • Optimize ion-exchange chromatography with gradient elution to resolve sulfated derivatives .

Advanced Question: How can membrane technologies improve scalability?

Methodological Answer :

  • Implement tangential flow filtration (TFF) with 10 kDa membranes to concentrate the compound while removing salts .
  • Use COMSOL Multiphysics simulations to model membrane fouling and optimize flow rates .

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